1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea
Description
1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea is an organic compound that features a urea moiety linked to a bifuran and a tolyl group
Properties
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-2-3-6-14(12)19-17(20)18-11-13-8-9-16(22-13)15-7-4-10-21-15/h2-10H,11H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLLONJGVUTCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea typically involves the reaction of 2,2’-bifuran-5-carboxaldehyde with o-tolyl isocyanate in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of organometallic catalysts to enhance the efficiency and yield of the reaction. The use of palladium or nickel-catalyzed coupling reactions, such as Suzuki or Kumada reactions, can be employed to synthesize the bifuran and tolyl intermediates, which are then reacted to form the final product .
Chemical Reactions Analysis
Types of Reactions
1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The urea group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1-(o-tolyl)urea: Similar structure but with an ethyl group instead of a bifuran moiety.
o-Tolyl benzonitrile: Contains the o-tolyl group but lacks the urea and bifuran components.
Uniqueness
1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea is unique due to the presence of both bifuran and tolyl groups linked through a urea moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .
Biological Activity
1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 342.5 g/mol
- CAS Number : 2034254-15-2
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition activities.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related urea derivatives have demonstrated effectiveness against various bacterial strains using methods such as the agar-well diffusion method. The minimal inhibitory concentrations (MICs) for these derivatives often range from 50 μg/mL to higher values depending on the specific structure and substituents present .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 100 | Escherichia coli |
| Compound C | 75 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer properties of urea derivatives have been extensively studied. For example, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. Notably, the compound exhibited a GI50 (concentration required to inhibit cell growth by 50%) value of approximately 25 μM against several cancer types, including lung and breast cancer cell lines .
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung) | 21.5 |
| MDA-MB-435 (Breast) | 15.1 |
| OVCAR-4 (Ovarian) | 28.7 |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors within cells. The bifuran and tolyl groups may facilitate binding to active sites of target proteins, while the urea moiety can participate in hydrogen bonding interactions that enhance binding affinity.
Case Studies
Several studies have explored the biological activities of related compounds:
-
Antitumor Activity Study :
- A study evaluated the antiproliferative effects of various urea derivatives on human cancer cell lines. The findings indicated that modifications in the molecular structure significantly influenced their anticancer potency.
- Results showed that certain derivatives had lower toxicity profiles while maintaining effective inhibition of cancer cell proliferation .
- Enzyme Inhibition Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
